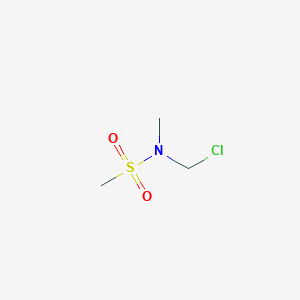

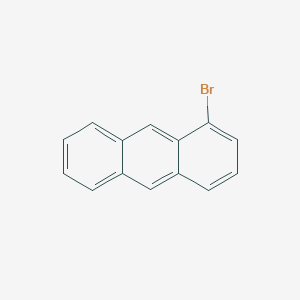

![molecular formula C8H10N2O4S B1281609 (6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 51803-38-4](/img/structure/B1281609.png)

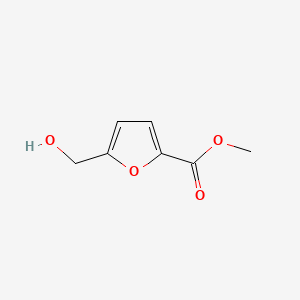

(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid” is a β-lactam compound, which are synthetic intermediates of therapeutically useful β-lactam antibiotics . This compound belongs to the class of organic compounds known as carbacephems . These are a new class of beta-lactam antibiotics similar in structure to the cephalosporins .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it is known that β-lactam compounds like this one are often used as synthetic intermediates in the production of various antibiotics .Molecular Structure Analysis

The molecular formula of this compound is C9H12N2O4S . The InChI code for this compound is 1S/C9H12N2O4S/c1-15-2-4-3-16-8-5 (10)7 (12)11 (8)6 (4)9 (13)14/h5,8H,2-3,10H2,1H3, (H,13,14)/t5-,8-/m1/s1 .Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . Its molecular weight is 244.27 .科学的研究の応用

Synthesis and Derivative Development

Synthesis of Derivatives

This compound has been used as a starting material in the synthesis of various derivatives. For example, Deng Fu-li (2007) described the synthesis of a benzhydryl ester derivative from 7-amino cephalosporanic acid, a related compound (Deng Fu-li, 2007). Similarly, Lorena Blau et al. (2008) synthesized a new cephalosporin derivative which can be used as a carrier for drugs containing an amino group (Blau et al., 2008).

Structural and Chemical Analysis

Yuan Zhe-dong (2007) conducted a study synthesizing a benzhydryl ester variant, contributing to the understanding of chemical properties and potential applications of these compounds (Yuan Zhe-dong, 2007). Additionally, the structural analysis of similar compounds has been conducted to understand their molecular structure and properties, as seen in the work of J. Zachara et al. (2005) (Zachara et al., 2005).

Development of Pharmaceutical Intermediates

Fei Xiong et al. (2016) described an efficient synthesis process for a cephalosporin derivative, showcasing the compound's importance in pharmaceutical synthesis (Xiong et al., 2016).

Analytical and Pharmaceutical Studies

Analytical Method Development

Studies like that of A. Szlagowska et al. (2010) have developed analytical methods for determining concentrations of related cephalosporins in human plasma, highlighting the importance of these compounds in pharmacokinetics (Szlagowska et al., 2010).

Corrosion Inhibition Research

J. Aldana-González et al. (2015) explored the use of a sodium derivative of a related compound as a corrosion inhibitor, demonstrating its potential in industrial applications (Aldana-González et al., 2015).

Preparation of Pharmaceutical Formulations

K. Machiya et al. (2008) focused on the crystallization and agglomeration of cephalosporin antibiotics, which are closely related to the compound , for drug development (Machiya et al., 2008).

作用機序

特性

IUPAC Name |

(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-14-3-2-15-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4-,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUJHFCZDZYLRW-CLZZGJSISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N2C(C(C2=O)N)SC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512183 |

Source

|

| Record name | (6R,7R)-7-Amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

CAS RN |

51803-38-4 |

Source

|

| Record name | (6R,7R)-7-Amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde](/img/structure/B1281529.png)

![2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B1281542.png)